1-(Propan-2-yl)azetidine-2-carboxylic acid
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Overview
Description
1-(Propan-2-yl)azetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often leading to ring-opening and formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of alkylated products .
Scientific Research Applications
1-(Propan-2-yl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound is used in studies related to protein folding and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)azetidine-2-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids like proline. This misincorporation can lead to protein misfolding and aggregation, affecting cellular functions . The compound targets proteins involved in protein biosynthesis and folding pathways, leading to various biological effects .
Comparison with Similar Compounds
L-Azetidine-2-carboxylic acid: A non-protein amino acid analog of proline, known for its inhibitory effects on collagen synthesis.
Aziridine-2-carboxylic acid derivatives: These compounds share structural similarities and are used as building blocks in organic synthesis.
Uniqueness: 1-(Propan-2-yl)azetidine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to other azetidine and aziridine derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
31247-35-5 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QXSMFOUJZBBPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC1C(=O)O |
Origin of Product |
United States |
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